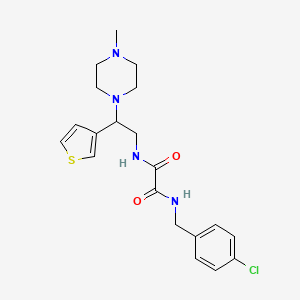![molecular formula C16H14N4O2 B3018236 2-amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882358-17-0](/img/structure/B3018236.png)
2-amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, is a heterocyclic compound that belongs to the class of pyranopyridines. These compounds are known for their diverse biological activities and potential applications in pharmaceuticals. The structure of this compound suggests the presence of multiple functional groups, including amino, nitrile, and pyran rings, which may contribute to its chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of related pyranopyridine derivatives has been reported using various starting materials and reaction conditions. For instance, a series of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives were synthesized using 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a key intermediate, yielding good to excellent yields in a step-efficient process . Another study reported the synthesis of a similar compound through a multicomponent reaction at room temperature using commercially available urea as an organocatalyst . These methods highlight the versatility and efficiency of synthesizing pyranopyridine derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of a closely related compound was determined, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other . Another study reported the crystal structure of a hemihydrate form of a pyranopyridine derivative, providing detailed information about the crystal packing and unit cell dimensions . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
Pyranopyridine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. One study described the reactions of a pyranopyridine derivative with different reagents, leading to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazines . These reactions demonstrate the reactivity of the pyranopyridine core and its potential for generating diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyranopyridine derivatives have been investigated using various spectroscopic and computational techniques. Spectral analysis using FT-IR, NMR, and UV-visible spectroscopy has been performed to characterize the synthesized compounds . Quantum chemical studies have provided insights into the molecular geometry, electronic properties, and thermodynamic properties of these compounds. Additionally, the nonlinear optical behavior and reactivity descriptors have been calculated, indicating the potential of these compounds in materials science and as targets for nucleophilic attack .
将来の方向性
The compound and its derivatives could be further studied for their potential pharmacological properties. Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . Therefore, future research could focus on exploring these potential applications.
作用機序
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown substantial antiviral activity , suggesting that this compound may also have significant biological effects.
特性
IUPAC Name |
2-amino-6,7-dimethyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-9-7-12-14(16(21)20(9)2)13(10-3-5-19-6-4-10)11(8-17)15(18)22-12/h3-7,13H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIJUWGDHYXKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=NC=C3)C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



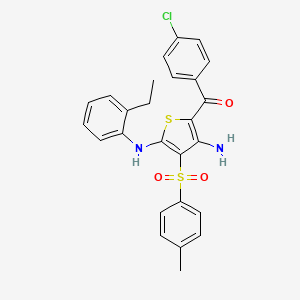

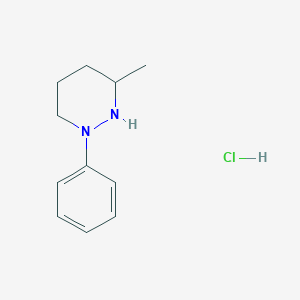
![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)

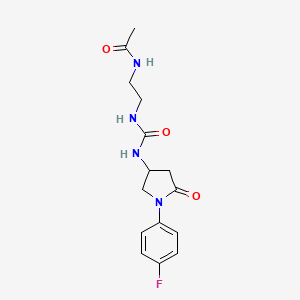
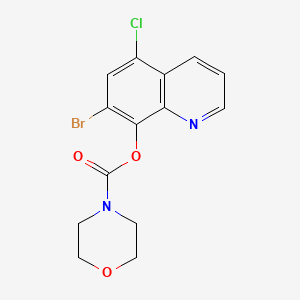
![benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3018170.png)
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)

